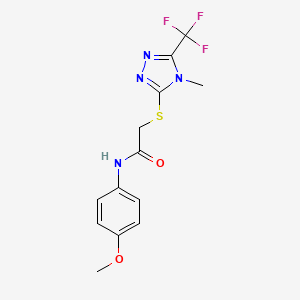![molecular formula C22H24N4O6S B2702001 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 533870-27-8](/img/structure/B2702001.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazole derivatives have been studied for their potential as lead compounds in medicinal chemistry . They are found in a large number of biologically active molecules of different pharmacological classes . Nitrogen-and-oxygen-containing compounds like oxadiazoles are used for the treatment of cancer . A number of oxadiazole derivatives were found to have potent antimicrobial activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using computational chemistry methods or spectroscopic data .
Chemical Reactions Analysis
Information on how similar compounds react with other chemicals, their reactivity patterns, stability, and any notable reactions they undergo is available.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
A study demonstrated the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, showing significant antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like fungus Candida albicans. Moreover, these compounds exhibited anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Al-Wahaibi et al., 2021).
Synthesis and Spectral Analysis
Another research focused on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 1,3,4-oxadiazole, highlighting their moderate to high antibacterial activity. This research underscores the versatility of 1,3,4-oxadiazole derivatives in combating bacterial infections and their potential utility in developing new antimicrobial agents (Khalid et al., 2016).
Enzyme Inhibition and Alzheimer’s Disease
Investigation into new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has provided insights into their potential as drug candidates for Alzheimer’s disease treatment. These compounds were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s pathology, suggesting a promising avenue for therapeutic development (Rehman et al., 2018).
Antibacterial and Antifungal Agents
A novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles was synthesized and evaluated for their antifungal activities, demonstrating the chemical versatility of 1,3,4-oxadiazole derivatives in developing antifungal agents. Some compounds showed activities comparable to conventional antifungals against Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus (Sangshetti & Shinde, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-30-16-8-11-18(19(14-16)31-2)21-24-25-22(32-21)23-20(27)15-6-9-17(10-7-15)33(28,29)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLTXIGCQLIWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

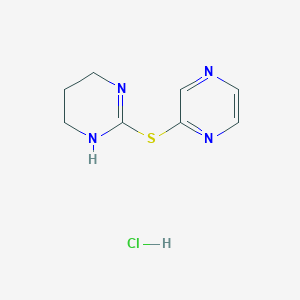
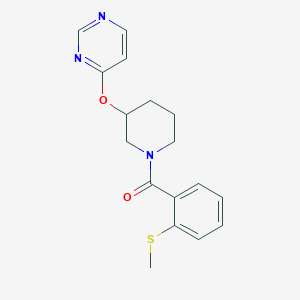
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2701921.png)
![3-[(benzyloxy)methyl]-1-methyl-N-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2701922.png)

![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide](/img/structure/B2701924.png)

![(Z)-N-Benzyl-2-cyano-3-hydroxy-4-[1-(2-methylpropyl)benzimidazol-2-yl]sulfanylbut-2-enamide](/img/structure/B2701929.png)
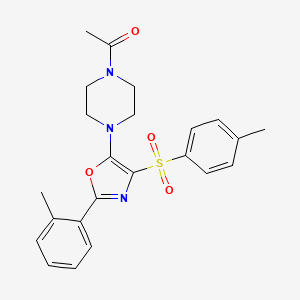
![4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2701931.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2701932.png)
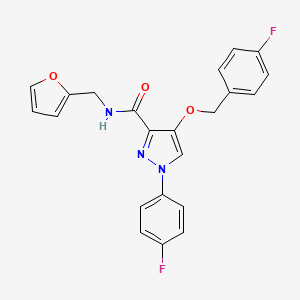
![5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2701935.png)
